Minzasolmin

Description

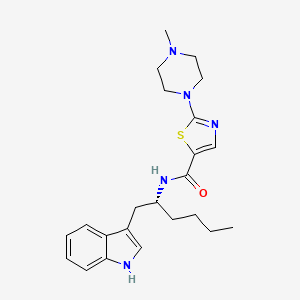

Propriétés

Numéro CAS |

1802518-92-8 |

|---|---|

Formule moléculaire |

C23H31N5OS |

Poids moléculaire |

425.6 g/mol |

Nom IUPAC |

N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1 |

Clé InChI |

GDFWCSZNQVAQGR-GOSISDBHSA-N |

SMILES isomérique |

CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |

SMILES canonique |

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |

Origine du produit |

United States |

Foundational & Exploratory

what is the mechanism of action of Minzasolmin

An In-depth Technical Guide on the Core Mechanism of Action of Minzasolmin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as UCB0599 and NPT200-11) is an orally bioavailable, brain-penetrant small molecule that was investigated as a potential disease-modifying therapy for Parkinson's disease.[1][2] Its core mechanism of action is the inhibition of alpha-synuclein (B15492655) (α-synuclein) misfolding and aggregation, a key pathological driver of Parkinson's disease.[3][4] Preclinical studies demonstrated its ability to reduce α-synuclein pathology, mitigate neuroinflammation, and improve motor function in animal models.[5][6] However, the clinical development of this compound for Parkinson's disease was discontinued (B1498344) as the ORCHESTRA proof-of-concept study did not meet its primary and secondary clinical endpoints.[4] This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical data, experimental protocols, and visualizations of the key pathways.

Core Mechanism of Action: Inhibition of Alpha-Synuclein Misfolding

This compound targets the early stages of the α-synuclein aggregation cascade.[5][7] Its primary mechanism involves interacting with membrane-bound oligomers of α-synuclein.[5][7] High-resolution structural studies suggest that this compound binds to these oligomers, increasing their flexibility and impairing their ability to embed into the cell membrane.[3][5][8] This interference prevents the growth of toxic fibrils and the formation of pores in the membrane, promoting the release of α-synuclein monomers back into their soluble, non-pathological form.[3]

Signaling Pathway of this compound's Action

Caption: Proposed mechanism of action of this compound on alpha-synuclein aggregation.

Preclinical Efficacy

In vivo studies using transgenic mouse models of Parkinson's disease have demonstrated the therapeutic potential of this compound.

Reduction of Alpha-Synuclein Pathology

Chronic administration of this compound in Line 61 transgenic mice resulted in a significant reduction of total and proteinase K-resistant α-synuclein pathology in various brain regions, including the cortex, hippocampus, and striatum.[6][9]

Neuroprotective Effects

This compound treatment led to a reduction in neuroinflammation, as indicated by decreased astrogliosis, and normalized the levels of dopamine (B1211576) transporter (DAT) in the striatum.[5][6]

Improvement in Motor Function

The reduction in α-synuclein pathology and neuroinflammation correlated with improvements in motor function, including gait and balance, in the treated mice.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice[6][10][11]

| Dose (mg/kg, i.p.) | Cmax (nM) - Plasma | Cmax (nM) - Brain | Tmax (h) - Plasma | Tmax (h) - Brain | AUCinf (hnM) - Plasma | AUCinf (hnM) - Brain | Brain/Plasma Ratio (AUC) |

| 1 | 559 | 179 | 0.25 | 0.5 | 688 | 220 | 0.32 |

| 5 | 2638 | 686 | 0.5 | 0.5 | 3562 | 926 | 0.26 |

Table 2: Reduction in Alpha-Synuclein Pathology in Line 61 Transgenic Mice[6][9]

| Brain Region | Treatment | % Reduction in Total α-Synuclein |

| Cortex | 1 mg/kg this compound | Statistically Significant (P < 0.05) |

| Hippocampus | 1 mg/kg this compound | Statistically Significant (P < 0.0001) |

| Striatum | 1 mg/kg this compound | Statistically Significant (P < 0.0001) |

| Cortex | 5 mg/kg this compound | Statistically Significant (P < 0.0001) |

| Hippocampus | 5 mg/kg this compound | Statistically Significant (P < 0.0001) |

| Striatum | 5 mg/kg this compound | Statistically Significant (P < 0.0001) |

Experimental Protocols

In Vitro Alpha-Synuclein Aggregation Assay

This protocol is a general method for assessing the effect of compounds like this compound on α-synuclein aggregation.

Objective: To quantify the inhibition of α-synuclein fibril formation in the presence of this compound.

Materials:

-

Recombinant human α-synuclein protein

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a stock solution of recombinant α-synuclein in PBS. A common concentration range is 35-70 µM.[10]

-

Prepare various concentrations of this compound to be tested.

-

In a 96-well plate, combine the α-synuclein solution, ThT (final concentration of ~10-20 µM), and different concentrations of this compound or vehicle control.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

-

Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound is determined by the reduction in the fluorescence signal and the lag time of aggregation compared to the control.

Workflow for In Vitro Aggregation Assay

Caption: Workflow for the in vitro alpha-synuclein aggregation assay.

Immunohistochemistry for Alpha-Synuclein in Mouse Brain

This protocol outlines the general steps for visualizing α-synuclein aggregates in brain tissue from preclinical models.

Objective: To detect and quantify α-synuclein pathology in mouse brain sections.

Materials:

-

Paraffin-embedded or frozen brain sections (e.g., 40 µm thick)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against α-synuclein (e.g., mouse anti-α-synuclein, Syn-1)

-

Secondary antibody (e.g., biotinylated anti-mouse IgG)

-

Avidin-biotin-peroxidase complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections, or directly use free-floating frozen sections.

-

Perform antigen retrieval if necessary (e.g., heat-mediated).

-

Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.

-

Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.[1]

-

Wash sections three times with PBS.

-

Incubate with the secondary antibody for 1-2 hours at room temperature.

-

Wash sections three times with PBS.

-

Incubate with the ABC reagent according to the manufacturer's instructions.

-

Develop the signal using the DAB substrate.

-

Mount the sections on slides, dehydrate, and coverslip.

-

Image the sections using a microscope and quantify the α-synuclein immunoreactivity using image analysis software.

Dopamine Transporter (DAT) SPECT Imaging

This protocol describes the general procedure for DAT imaging in a clinical research setting.

Objective: To assess the integrity of the presynaptic dopaminergic system in vivo.

Materials:

-

SPECT scanner

-

Radiopharmaceutical: [¹²³I]ioflupane (DaTscan™)

-

Thyroid-blocking agent (e.g., potassium iodide)

Procedure:

-

Administer a thyroid-blocking agent to the patient approximately 1-4 hours before the radiotracer injection to minimize thyroid uptake of free radioiodine.

-

Administer a single intravenous injection of [¹²³I]ioflupane.

-

SPECT imaging is performed 3-6 hours post-injection.[11]

-

Acquire images of the brain, focusing on the striatal region.

-

Reconstruct the images and analyze the striatal [¹²³I]ioflupane uptake, often using semi-quantitative methods to compare with a reference region (e.g., occipital cortex) and a database of healthy controls. A reduced uptake in the putamen and caudate nucleus is indicative of dopaminergic deficit.[12]

Clinical Development and Future Outlook

This compound demonstrated an acceptable safety and tolerability profile with predictable pharmacokinetics in Phase 1 studies.[2] However, the Phase 2 ORCHESTRA study in patients with early-stage Parkinson's disease did not meet its primary and secondary endpoints for clinical efficacy.[4] Consequently, UCB and Novartis terminated the development of this compound for this indication.[3]

Despite this outcome, the investigation into this compound has provided valuable insights into the therapeutic strategy of targeting α-synuclein misfolding. The detailed understanding of its mechanism of action at a molecular level contributes to the broader knowledge base for developing future disease-modifying therapies for synucleinopathies.

References

- 1. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzforum.org [alzforum.org]

- 4. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]

- 5. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]

Minzasolmin (UCB0599): A Technical Overview of its Discovery and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minzasolmin (UCB0599) is an investigational, orally bioavailable, and brain-penetrant small molecule developed as a potential disease-modifying therapy for Parkinson's disease (PD). It was designed to inhibit the misfolding and aggregation of alpha-synuclein (B15492655) (α-synuclein), a key pathological hallmark of PD and other synucleinopathies. Discovered by Neuropore Therapies and subsequently developed by UCB and Novartis, this compound progressed to Phase 2 clinical trials. Despite a strong preclinical rationale and promising early clinical data, the Phase 2 ORCHESTRA study did not meet its primary or secondary endpoints, leading to the termination of its development for Parkinson's disease. This guide provides a detailed technical summary of its discovery, mechanism of action, and the data generated throughout its development lifecycle.

Discovery and Rationale

This compound emerged from a research program aimed at identifying compounds that could disrupt the initial steps of α-synuclein aggregation. The aggregation of α-synuclein is considered a central pathogenic event in Parkinson's disease, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which contribute to neuronal dysfunction and death.

The discovery process, initiated by Neuropore Therapies, involved targeting the lipid-binding properties of α-synuclein. The protein is known to adopt an alpha-helical structure upon binding to synaptic vesicle membranes, a conformation that is prone to misfolding and aggregation. The therapeutic strategy was to identify a small molecule that could prevent this pathological conformational change.

This compound (UCB0599) is the purified R-enantiomer of the racemic mixture known as NPT200-11. The initial lead compounds, such as NPT100-18A, were cyclic peptidomimetics designed to interfere with the C-terminal domain of α-synuclein, preventing its binding to membranes and subsequent oligomerization. This compound was developed as a second-generation compound with optimized oral bioavailability and ability to cross the blood-brain barrier.

Caption: Workflow of this compound Discovery and Development.

Mechanism of Action

This compound is an α-synuclein misfolding inhibitor. Its proposed mechanism of action is to stabilize the native, soluble form of α-synuclein and prevent its pathological aggregation, particularly at the lipid membrane interface.

High-resolution structural studies suggest that this compound interacts with membrane-bound oligomeric forms of α-synuclein. This interaction is thought to increase the flexibility of the protein and impair its embedding into the lipid bilayer. By doing so, this compound interferes with two critical pathogenic processes: the growth of amyloid fibrils and the formation of toxic pore-like structures in the membrane. Furthermore, it promotes the release of α-synuclein monomers back into their soluble, non-toxic form. This action at a very early stage of the aggregation cascade is what distinguishes its mechanism from compounds that only target mature fibrils.

Caption: Proposed Mechanism of Action of this compound.

Preclinical Development

This compound and its racemic predecessor, NPT200-11, underwent extensive preclinical evaluation in transgenic mouse models of Parkinson's disease that overexpress human α-synuclein. These studies provided the foundational evidence for its therapeutic potential.

In Vivo Efficacy in Mouse Models

Studies in the Line 61 transgenic mouse model demonstrated that chronic administration of this compound or NPT200-11 led to significant improvements in multiple disease-relevant endpoints.

-

Reduction of α-Synuclein Pathology: Treatment reduced the accumulation of proteinase K-resistant α-synuclein aggregates in the cortex, hippocampus, and striatum.

-

Neuroinflammation: A decrease in astrogliosis (as measured by GFAP immunolabeling) was observed in the cortex and hippocampus of treated mice.

-

Dopaminergic Terminal Integrity: Treatment normalized the levels of the dopamine (B1211576) transporter (DAT) in the striatum, suggesting a protective effect on dopaminergic neurons.

-

Motor Function: Treated mice showed significant improvements in motor coordination and balance as assessed by the round beam test.

Preclinical Pharmacokinetics

Pharmacokinetic studies in wild-type C57BL/6 mice demonstrated that this compound is orally bioavailable and readily penetrates the brain.

| Parameter | 1 mg/kg (i.p.) | 5 mg/kg (i.p.) |

| Plasma Cmax | 598 ng/mL | 2390 ng/mL |

| Plasma Tmax | 0.25 hr | 0.50 hr |

| Plasma AUC (0-6h) | 711 hrng/mL | 3090 hrng/mL |

| Brain Cmax | 179 ng/g | 686 ng/g |

| Brain Tmax | 0.50 hr | 0.50 hr |

| Brain AUC (0-6h) | 220 hrng/g | 926 hrng/g |

| Brain/Plasma Ratio (Cmax) | ~0.3 | ~0.29 |

| Data derived from pharmacokinetic studies in wild-type mice. |

Clinical Development

This compound advanced into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

Multiple Phase 1 studies were conducted in healthy volunteers and individuals with Parkinson's disease.

-

Safety and Tolerability: this compound was generally well-tolerated. The most notable adverse events were hypersensitivity reactions, which were observed in a small number of participants. Most other treatment-emergent adverse events were mild to moderate.

-

Pharmacokinetics: The pharmacokinetic profile in humans was predictable and showed rapid absorption with linear, time-independent properties. A PET tracer study using [11C]this compound confirmed that the drug readily crossed the blood-brain barrier and was well-distributed throughout the human brain. The mean estimated whole brain total distribution volume (VT) was 0.512 mL/cm3.

| Study | Population | Key Findings |

| UP0030 | Healthy Volunteers | Assessed single and multiple ascending doses. Hypersensitivity reactions were reported in 2 participants. |

| UP0077 | Parkinson's Disease Patients | Evaluated safety and tolerability of multiple doses (180 and 360 mg/day). Treatment-related adverse events were mostly mild to moderate. |

| PET Study | Healthy Volunteers | Confirmed brain penetrance and distribution using [11C]this compound. |

Phase 2a ORCHESTRA Study

The ORCHESTRA study (NCT04658186) was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in over 450 individuals with early-stage Parkinson's disease.

-

Design: Participants were randomized to receive placebo, 180 mg/day, or 360 mg/day of this compound for up to 18 months.

-

Primary Endpoint: The primary outcome was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score.

-

Results: In December 2024, UCB and Novartis announced that the ORCHESTRA study did not meet its primary or secondary clinical endpoints. There was no evidence of clinical benefit in slowing disease progression compared to placebo.

-

Safety: The safety profile was consistent with previous studies, and no new safety concerns were identified. The incidence of adverse events was comparable across treatment and placebo groups.

-

Outcome: Following these results, the long-term extension of the study was terminated, and further development of this compound for Parkinson's disease was discontinued.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Preparation of Reagents:

-

Prepare a fresh ThT working solution by diluting the stock solution in assay buffer to a final in-well concentration of 10-25 µM.

-

Thaw α-synuclein monomer aliquots at room temperature immediately before use. Prepare a solution of α-synuclein monomer in assay buffer at the desired concentration (e.g., 50-100 µM).

-

-

Assay Setup:

-

In each well of the 96-well plate, add the α-synuclein monomer solution.

-

Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add the ThT working solution to all wells.

-

The final volume in each well should be consistent (e.g., 100-150 µL).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm for 1 minute every 10 minutes).

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

-

Reader Settings: Excitation wavelength ~440-450 nm; Emission wavelength ~480-490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The lag time and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of the compound on α-synuclein aggregation.

-

Round Beam Walking Test (Motor Coordination in Mice)

This test assesses motor coordination, balance, and gait in rodent models of Parkinson's disease.

Apparatus:

-

A narrow, round wooden or metal beam (e.g., 1 cm in diameter, 100 cm long) elevated above the floor (e.g., 50 cm).

-

A bright light source to illuminate the start of the beam.

-

An enclosed, dark goal box at the end of the beam.

-

A video camera to record the trials for later scoring.

Protocol:

-

Habituation and Training:

-

For 2-3 days prior to testing, acclimatize the mice to the testing room.

-

Train the mice to traverse the beam from the starting point to the goal box. Mice are motivated to escape the bright light and enter the dark box. Each mouse should perform 2-3 training trials per day.

-

-

Testing Procedure:

-

On the testing day, place the mouse at the illuminated start of the beam.

-

Record the mouse as it traverses the beam to the goal box.

-

Each mouse should perform a set number of trials (e.g., 3-5 trials) with a rest period in between.

-

-

Scoring:

-

An observer, blinded to the treatment groups, scores the video recordings.

-

Parameters to be scored include:

-

Time to traverse: The time taken to walk from the start to the end of the beam.

-

Number of foot slips: The number of times a hindlimb or forelimb slips off the beam.

-

Falls: The number of times the mouse falls off the beam.

-

-

A composite score can be generated from these parameters to provide an overall measure of motor performance.

-

-

Data Analysis:

-

Compare the scores between the vehicle-treated transgenic mice, this compound-treated transgenic mice, and non-transgenic control mice using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

This compound (UCB0599) represents a rigorously pursued therapeutic strategy targeting the foundational pathology of Parkinson's disease—α-synuclein aggregation. The compound was rationally designed, demonstrated a clear mechanism of action, and showed significant promise in preclinical models by reducing α-synuclein pathology and improving motor function. Early clinical studies confirmed its brain penetrance and acceptable safety profile. However, the ultimate failure of the Phase 2 ORCHESTRA study to demonstrate clinical efficacy underscores the profound challenges in translating preclinical success in neurodegenerative disease into patient benefit. The data and methodologies generated during the development of this compound remain a valuable contribution to the field, informing future efforts to develop disease-modifying therapies for Parkinson's disease and other synucleinopathies.

Minzasolmin: A Technical Guide to a Novel Alpha-Synuclein Misfolding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minzasolmin (UCB0599) is an orally bioavailable, brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and preclinical efficacy. Detailed experimental methodologies and key data from pivotal studies are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is the (R)-enantiomer of the racemic mixture NPT200-11.[1] Its chemical identity and known properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide | [2] |

| Synonyms | UCB0599, (R)-NPT200-11, DLX313 | [3][4] |

| Molecular Formula | C23H31N5OS | [5][6] |

| Molecular Weight | 425.59 g/mol | [5][6] |

| CAS Number | 1802518-92-8 | |

| Appearance | Solid | |

| Solubility | 10 mM in DMSO |

Mechanism of Action

This compound is designed to inhibit the aggregation of α-synuclein, a key pathological process in Parkinson's disease. It selectively binds to misfolded α-synuclein intermediates, such as oligomers, that are bound to cell membranes.[1][7] This interaction is believed to increase the flexibility of the α-synuclein oligomers, impairing their ability to embed further into the membrane and seed the formation of larger, toxic fibrils.[1][7] By promoting the release of α-synuclein monomers from these oligomeric species, this compound helps to reduce the accumulation of pathological α-synuclein in the brain.[1][7]

References

- 1. Beam walking test [bio-protocol.org]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. scantox.com [scantox.com]

- 4. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Minzasolmin: An In-depth Technical Guide on an Alpha-Synuclein Misfolding Inhibitor for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of alpha-synuclein (B15492655) (ASYN) into Lewy bodies.[1][2] Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small molecule designed to inhibit the misfolding of ASYN, representing a potential disease-modifying therapeutic strategy for PD.[1][2] This technical guide provides a comprehensive overview of the early preclinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and in vivo efficacy in a transgenic mouse model of Parkinson's disease.

Mechanism of Action

This compound targets an early stage in the ASYN aggregation cascade.[2] Biophysical evaluations have indicated that the compound displaces membrane-bound oligomeric ASYN, facilitating its return to a monomeric state.[2] This action is hypothesized to prevent the formation of larger, pathological ASYN aggregates that contribute to the neurodegenerative process in Parkinson's disease.

Pharmacokinetics in Wild-Type Mice

Pharmacokinetic studies of this compound were conducted in C57/Bl6 wild-type mice following a single intraperitoneal administration. The compound demonstrated rapid absorption and brain penetration, with dose-proportional exposures in both plasma and brain.[1]

Table 1: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice [1]

| Parameter | 1 mg/kg Dose | 5 mg/kg Dose |

| Plasma | ||

| Tmax (h) | 0.25 | 0.5 |

| Cmax (ng/mL) | 204 ± 24 | 1147 ± 150 |

| AUCinf (hng/mL) | 338 ± 20 | 2581 ± 138 |

| Half-life (h) | 0.8 ± 0.1 | 1.1 ± 0.1 |

| Brain | ||

| Tmax (h) | 0.5 | 0.5 |

| Cmax (ng/g) | 71 ± 10 | 363 ± 46 |

| AUCinf (hng/g) | 108 ± 8 | 664 ± 35 |

| Half-life (h) | 0.8 ± 0.1 | 1.0 ± 0.1 |

| Brain/Plasma Ratio (AUCinf) | 0.32 | 0.26 |

| Data are presented as mean ± SEM. |

In Vivo Efficacy in a Transgenic Mouse Model of Parkinson's Disease

A three-month efficacy study was performed using the Line 61 transgenic mouse model, which overexpresses human wild-type ASYN and develops progressive ASYN pathology and motor deficits.[1]

Experimental Protocol

-

Animal Model: Line 61 transgenic mice and non-transgenic littermates.

-

Treatment: this compound administered intraperitoneally at doses of 1 mg/kg and 5 mg/kg, once daily.

-

Duration: 3 months.

-

Endpoints:

-

ASYN pathology (total and proteinase K-resistant) in the cortex, hippocampus, and striatum, assessed by immunohistochemistry.

-

Striatal dopamine (B1211576) transporter (DAT) levels, assessed by immunolabeling.

-

Neuroinflammation, measured by glial fibrillary acidic protein (GFAP) immunolabeling in the neocortex and hippocampus.

-

Motor function, evaluated using the round beam test for gait and balance.

-

-

Statistical Analysis: Appropriate statistical tests were used to compare treatment groups, with p < 0.05 considered significant.

References

A Technical Guide to Minzasolmin and Related Modulators for the Treatment of Synucleinopathies

Executive Summary

Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are characterized by the pathological aggregation of alpha-synuclein (B15492655) (α-synuclein) protein. The development of disease-modifying therapies remains a critical unmet need. This technical guide provides an in-depth analysis of two distinct therapeutic strategies targeting α-synuclein: the inhibition of protein misfolding, exemplified by Minzasolmin (UCB0599), and the inhibition of protein translation, exemplified by Buntanetap (formerly ANVS-401/Posiphen). We detail their mechanisms of action, present preclinical and clinical data in structured formats, describe key experimental methodologies, and visualize core concepts using logical and pathway diagrams. While this compound's development was recently halted after failing to meet clinical endpoints, the data from its investigation provides valuable insights for the field. In contrast, Buntanetap continues to show promise by targeting the upstream production of multiple neurotoxic proteins.

Section 1: this compound (UCB0599) - An Alpha-Synuclein Misfolding Inhibitor

This compound is a small-molecule, orally bioavailable, and brain-penetrant compound designed to inhibit the aggregation of α-synuclein.[1][2] It is the purified R enantiomer of the racemic mixture NPT-200-11.[1] The core hypothesis was that by preventing the misfolding and aggregation of α-synuclein, this compound could slow or halt the neurodegenerative process in synucleinopathies.[2]

Mechanism of Action

This compound acts at an early stage of the α-synuclein aggregation cascade.[3] Its proposed mechanism involves interacting with and displacing membrane-bound oligomeric forms of α-synuclein.[2][4] This interaction is thought to prevent the formation of toxic oligomers and subsequent fibrillar aggregates, allowing the protein to revert to its soluble, monomeric form.[3] By targeting the abnormal association of α-synuclein with membranes, the compound was intended to reduce the primary pathogenic driver and its downstream consequences.[4]

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), sold under the brand name Gleevec among others, is a cornerstone in the field of targeted cancer therapy.[1] It is a small molecule kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3] This technical guide provides a comprehensive overview of the molecular targets of Imatinib, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Molecular Targets

Imatinib's therapeutic success is rooted in its high affinity and selectivity for a specific subset of tyrosine kinases.[4] By binding to the ATP-binding site of these enzymes, Imatinib prevents the transfer of a phosphate (B84403) group to their substrates, thereby inhibiting their activity and blocking downstream signaling pathways that drive cellular proliferation and survival.[2][5]

The primary molecular targets of Imatinib include:

-

BCR-ABL: This fusion protein is the hallmark of Ph+ CML.[6] It is a constitutively active tyrosine kinase that drives the uncontrolled growth of leukemia cells.[4][6] Imatinib is a potent inhibitor of the ABL kinase domain within this fusion protein.[4]

-

c-KIT: This receptor tyrosine kinase is crucial for the development and proliferation of various cell types.[7] Activating mutations in the c-KIT gene are the primary drivers of GIST.[8] Imatinib effectively inhibits the kinase activity of both wild-type and certain mutant forms of c-KIT.[7][8]

-

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): These receptor tyrosine kinases play a role in cell growth, proliferation, and differentiation.[1][7] Dysregulation of PDGFR signaling is implicated in several cancers.[9] Imatinib inhibits both PDGFRα and PDGFRβ.[1][10]

-

Other Targets: Imatinib also shows inhibitory activity against other tyrosine kinases, including ABL2 (ARG), DDR1, and CSF1R.[1][8]

Quantitative Data on Target Inhibition

The potency of Imatinib against its molecular targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. These values are determined through various in vitro and cell-based assays.

| Target Protein | Assay Type | IC50 (µM) |

| v-Abl | Cell-free/Cell-based | 0.6 |

| c-KIT | Cell-free/Cell-based | 0.1 |

| PDGFR | Cell-free/Cell-based | 0.1 |

| PDGFRα | In vitro kinase assay | 0.071 |

| PDGFRβ | In vitro kinase assay | 0.607 |

Note: IC50 values can vary between different studies and experimental conditions.[10]

Signaling Pathways Modulated by Imatinib

The inhibition of its molecular targets allows Imatinib to modulate several critical downstream signaling pathways involved in cancer cell proliferation, survival, and adhesion.[11]

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL protein activates a network of downstream pathways, including:

-

RAS/MAPK Pathway: Promotes cell proliferation.[11]

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.[11][12]

-

STAT Pathway: Involved in cell growth and differentiation.[11]

Imatinib's inhibition of BCR-ABL effectively blocks these pathways, leading to the induction of apoptosis (programmed cell death) in the leukemic cells.[4]

Experimental Protocols

The characterization of Imatinib's activity against its molecular targets involves a variety of in vitro and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Imatinib on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.[10]

Methodology:

-

Reaction Setup: In a microplate, combine the purified kinase (e.g., ABL, c-KIT), a specific substrate peptide, and varying concentrations of Imatinib.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto a filter membrane.

-

Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter or phosphorimager. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in an ELISA-based format.

-

Data Analysis: Plot the kinase activity against the Imatinib concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[10] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., K562 for CML) into a 96-well plate and allow them to attach overnight.[13]

-

Treatment: Treat the cells with a range of Imatinib concentrations for a specified period (e.g., 48-72 hours).[13]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the Imatinib concentration to determine the IC50 value.[13]

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways targeted by Imatinib.[5]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Methodology:

-

Cell Lysis: Treat cells with Imatinib, then lyse the cells to extract total protein.[5]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated BCR-ABL, total c-KIT).[5]

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will bind to the primary antibody.[5]

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

-

Analysis: Capture the signal on film or with a digital imager to visualize the protein bands and quantify their intensity.

Conclusion

Imatinib serves as a paradigm for targeted cancer therapy, demonstrating the power of designing drugs that specifically inhibit the molecular drivers of a disease. Its high efficacy against cancers driven by BCR-ABL, c-KIT, and PDGFR has transformed the treatment landscape for patients with these malignancies. A thorough understanding of its molecular targets, the signaling pathways it modulates, and the experimental methods used to characterize its activity is crucial for the ongoing development of novel targeted therapies and for optimizing the clinical use of Imatinib.

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. ClinPGx [clinpgx.org]

- 9. Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Initial In Vitro Efficacy of Minzasolmin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minzasolmin (also known as UCB0599) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding, a key pathological process in Parkinson's disease and other synucleinopathies.[1][2] Developed by Neuropore Therapies and UCB, this compound targets the early stages of α-synuclein aggregation, a process strongly implicated in neuronal toxicity and disease progression. This technical guide provides an in-depth overview of the initial in vitro studies that have elucidated the efficacy and mechanism of action of this compound and its precursor compounds, laying the groundwork for its clinical development.

Mechanism of Action: Targeting Membrane-Bound α-Synuclein Oligomers

In vitro studies have revealed that this compound exerts its effects by directly interacting with α-synuclein at the lipid membrane, a critical location for the initiation of pathological aggregation.[3][4][5][6] The proposed mechanism of action involves the following key steps:

-

Interaction with the C-terminal Domain: this compound and its precursors have been shown to interact with the C-terminal domain of α-synuclein.[4] This interaction is crucial for its inhibitory activity.

-

Displacement from Membranes: The binding of this compound to membrane-associated α-synuclein oligomers leads to their displacement from the lipid bilayer.[6]

-

Inhibition of Oligomerization and Fibrillization: By promoting the dissociation of these early-stage oligomers, this compound effectively prevents their further aggregation into larger, more toxic species and the subsequent formation of amyloid fibrils.[4][6]

-

Reversion to Monomeric Form: Biophysical evaluations have indicated that this compound facilitates the return of membrane-bound oligomeric α-synuclein to its monomeric, and physiologically more soluble, form.[6]

A high-resolution structural study using solution NMR and chemical cross-linking mass spectrometry has provided further insight, suggesting that this compound interacts with membrane-bound α-synuclein to increase its flexibility and impair its embedding into the membrane. This action interferes with fibril growth and the formation of toxic pores.[4]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from initial in vitro studies on this compound and its precursor, NPT100-18A. These studies demonstrate a concentration-dependent inhibition of α-synuclein aggregation and a reduction in its associated cellular toxicity.

| Compound | Assay Type | Key Findings | Reference |

| NPT100-18A | Thioflavin T (ThT) Aggregation Assay | Reduced the formation of wild-type α-synuclein oligomers in the presence of lipid vesicles. | Wrasidlo et al., 2016 |

| NPT100-18A | Dot Blot Assay | Decreased the formation of α-synuclein oligomers in a concentration-dependent manner. | Wrasidlo et al., 2016 |

| NPT100-18A | Cell-Based α-Synuclein Accumulation Assay | Reduced the neuronal accumulation of α-synuclein. | Wrasidlo et al., 2016 |

| NPT100-18A | Cell Viability Assay (MTT) | Decreased markers of cell toxicity associated with α-synuclein overexpression. | Wrasidlo et al., 2016 |

| UCB0599 (this compound) | NMR Spectroscopy | Showed concentration-dependent displacement of α-synuclein from POPG-based liposomes. | Schwarz et al., 2023 |

Note: Specific IC50/EC50 values were not explicitly reported in the reviewed publications. The efficacy was demonstrated through significant reductions at specified concentrations.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This cell-free assay is a standard method to monitor the formation of amyloid fibrils in vitro.

Methodology:

-

Protein Preparation: Recombinant human wild-type α-synuclein is purified and prepared in a monomeric state.

-

Reaction Mixture: Monomeric α-synuclein is incubated in a suitable buffer (e.g., phosphate-buffered saline) in the presence of lipid vesicles (e.g., small unilamellar vesicles composed of POPG/POPC) to promote membrane-associated aggregation.

-

Compound Addition: NPT100-18A is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated at 37°C with continuous agitation to promote fibril formation.

-

ThT Fluorescence Measurement: At specified time points, aliquots are taken, and Thioflavin T is added. The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils.

Cell-Based α-Synuclein Accumulation and Toxicity Assays

These assays utilize neuronal cell lines to assess the ability of a compound to reduce the intracellular accumulation of α-synuclein and mitigate its cytotoxic effects.

Methodology:

-

Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured under standard conditions.

-

Transfection/Transduction: Cells are engineered to overexpress wild-type or mutant human α-synuclein, often tagged with a fluorescent protein like GFP for visualization.

-

Compound Treatment: The cultured cells are treated with NPT100-18A at a range of concentrations.

-

α-Synuclein Accumulation Analysis:

-

Immunocytochemistry: After a set incubation period, cells are fixed, permeabilized, and stained with antibodies specific for α-synuclein. The levels of intracellular α-synuclein aggregates are then quantified using fluorescence microscopy and image analysis software.

-

Biochemical Analysis: Cell lysates are analyzed by techniques such as dot blot or Western blot to quantify the amount of aggregated α-synuclein.

-

-

Cell Viability Assessment:

-

MTT Assay: The metabolic activity of the cells, as an indicator of cell viability, is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. A decrease in MTT reduction indicates cellular toxicity.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: Proposed mechanism of action of this compound on α-synuclein aggregation at the cell membrane.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow of the key in vitro experiments to evaluate the efficacy of this compound precursors.

References

- 1. pnas.org [pnas.org]

- 2. Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson’s Disease [mdpi.com]

- 3. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 | Semantic Scholar [semanticscholar.org]

- 6. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Minzasolmin in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minzasolmin (also known as UCB0599 and NPT200-11) is a brain-penetrant, orally bioavailable small molecule inhibitor of alpha-synuclein (B15492655) (ASYN) misfolding and aggregation.[1][2] The misfolding and aggregation of ASYN are central to the pathology of synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). This compound has been the subject of preclinical and clinical investigation as a potential disease-modifying therapy for these conditions.[1][2] Although recent clinical trials did not meet their primary endpoints, the preclinical data and the understanding of its mechanism of action provide valuable insights for researchers in the field of neurodegenerative diseases.[3]

These application notes provide a summary of the key preclinical data, detailed protocols for in vitro and in vivo laboratory use, and a description of this compound's mechanism of action.

Mechanism of Action

This compound targets the early stages of ASYN aggregation.[4] It interacts with the C-terminal domain of membrane-bound ASYN oligomers.[1] This interaction is thought to increase the flexibility of the ASYN protein and hinder its embedding into the cell membrane.[1] By doing so, this compound interferes with the growth of fibrils and the formation of toxic pores.[1] Ultimately, it promotes the release of ASYN monomers in their soluble, non-pathological form.[1] This mechanism suggests that this compound does not simply bind to and sequester ASYN monomers, but rather acts on the pathogenic oligomeric species at the cell membrane.[5][6]

Data Presentation

Preclinical Pharmacokinetic and Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of Parkinson's disease.

Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice

| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Brain/Plasma Ratio |

| 1 | 179 | 0.5 | 220 | 0.32 |

| 5 | 686 | 0.5 | 926 | 0.26 |

| Data from a study in wild-type mice following a single intraperitoneal (i.p.) dose.[6][7] |

Table 2: Efficacy of this compound in a Transgenic Mouse Model of Parkinson's Disease

| Treatment Group | ASYN Pathology Reduction (Cortex) | ASYN Pathology Reduction (Hippocampus) | ASYN Pathology Reduction (Striatum) | Improvement in Motor Function (Round Beam Test) |

| 1 mg/kg this compound | Statistically Significant | Statistically Significant | Statistically Significant | Statistically Significant |

| 5 mg/kg this compound | Statistically Significant | Statistically Significant | Statistically Significant | Not Statistically Significant |

| Results from a 3-month study in the Line 61 transgenic mouse model. Pathology reduction and motor function improvement are relative to the vehicle-treated control group.[2] |

Table 3: Effect of this compound on Neuroinflammation and Dopamine Transporter Levels

| Treatment Group | Reduction in GFAP Immunostaining (Neuroinflammation Marker) | Normalization of Striatal DAT Levels |

| 1 mg/kg this compound | Statistically Significant | Statistically Significant |

| 5 mg/kg this compound | Statistically Significant | Statistically Significant |

| Results from a 3-month study in the Line 61 transgenic mouse model relative to the vehicle-treated control group.[2][5] |

Experimental Protocols

In Vitro Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)

This protocol is adapted from standard Thioflavin T (ThT) assays for monitoring alpha-synuclein aggregation and is designed to test the inhibitory potential of this compound.

Objective: To determine the effect of this compound on the kinetics of alpha-synuclein fibril formation in vitro.

Materials:

-

Recombinant human alpha-synuclein (monomeric)

-

This compound

-

Thioflavin T (ThT)

-

Assay Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate sealer

-

Fluorescence plate reader with shaking capabilities and temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ThT (e.g., 1 mM in water).

-

Prepare a working solution of ThT in the assay buffer to achieve a final concentration of 25 µM in the assay wells.

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in assay buffer to desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1%).

-

Prepare monomeric alpha-synuclein solution in the assay buffer to the desired final concentration (e.g., 70 µM).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the ThT working solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

To initiate the aggregation, add the monomeric alpha-synuclein solution to each well.

-

The final volume in each well should be consistent (e.g., 150-200 µL).

-

Include controls:

-

Alpha-synuclein with vehicle (positive control for aggregation)

-

Buffer with ThT only (background fluorescence)

-

This compound with ThT and buffer (to check for compound fluorescence)

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking followed by 29 minutes of rest).

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for 48-72 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity against time for each condition.

-

Analyze the resulting sigmoidal curves to determine the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation.

-

Compare the curves of this compound-treated samples to the vehicle control to determine its inhibitory effect on alpha-synuclein aggregation.

-

In Vivo Evaluation of this compound in a Transgenic Mouse Model of Parkinson's Disease

This protocol provides a general framework for evaluating the efficacy of this compound in a transgenic mouse model that overexpresses human alpha-synuclein (e.g., Line 61).

Objective: To assess the in vivo effects of this compound on alpha-synuclein pathology, neuroinflammation, and motor function.

Materials:

-

Transgenic mice overexpressing human alpha-synuclein (and wild-type littermate controls)

-

This compound

-

Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)

-

Equipment for behavioral testing (e.g., round beam apparatus)

-

Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analysis.

Procedure:

-

Animal Dosing:

-

Acclimate animals to the housing conditions.

-

Randomly assign transgenic animals to treatment groups (e.g., vehicle, 1 mg/kg this compound, 5 mg/kg this compound). Include a group of wild-type mice receiving the vehicle as a control.

-

Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection or oral gavage) for a predetermined period (e.g., 3 months).

-

-

Behavioral Assessment:

-

At the end of the treatment period, perform behavioral tests to assess motor function. The round beam test is a common method to evaluate gait and balance deficits in these models.

-

-

Tissue Collection and Processing:

-

Following behavioral testing, euthanize the animals and collect brain tissue.

-

For immunohistochemistry, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Post-fix the brains and process for sectioning.

-

For biochemical analysis, rapidly dissect brain regions of interest (e.g., cortex, hippocampus, striatum), snap-freeze in liquid nitrogen, and store at -80°C.

-

-

Analysis:

-

Immunohistochemistry: Stain brain sections with antibodies against total alpha-synuclein, proteinase K-resistant alpha-synuclein (a marker of aggregated forms), GFAP (a marker of astrogliosis/neuroinflammation), and Dopamine Transporter (DAT). Quantify the staining intensity or the number of positive cells in the regions of interest.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble alpha-synuclein using techniques like ELISA or Western blotting.

-

-

Data Analysis:

-

Compare the data from the this compound-treated groups with the vehicle-treated transgenic group and the wild-type control group using appropriate statistical tests.

-

References

- 1. alzforum.org [alzforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Minzasolmin in In Vivo Mouse Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Minzasolmin (also known as UCB0599), an orally bioavailable and brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding, in mouse models of Parkinson's disease (PD).[1][2] The following protocols and data are based on published preclinical studies and are intended to guide researchers in designing and conducting their own in vivo experiments.

Mechanism of Action

Parkinson's disease is characterized by the abnormal folding and aggregation of α-synuclein protein into toxic clumps within the brain, which is believed to be a primary driver of the disease's progression.[3] this compound is designed to intervene at an early stage of this process.[1] It is believed to bind to α-synuclein oligomers, altering their structure and preventing them from seeding the formation of larger, insoluble fibrils.[4] This action helps to maintain α-synuclein in its soluble, monomeric form, thereby reducing the formation of toxic aggregates and their downstream pathological effects.[5]

Preclinical In Vivo Efficacy

Chronic administration of this compound has demonstrated significant therapeutic effects in the Line 61 transgenic mouse model of Parkinson's disease, which overexpresses human α-synuclein.[1][6] Daily treatment for three months has been shown to improve motor coordination, reduce α-synuclein pathology, decrease neuroinflammation, and normalize dopamine (B1211576) transporter (DAT) levels in the striatum.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 3-month in vivo study of this compound in the Line 61 transgenic mouse model.

Table 1: Effects of this compound on Motor Function and Neuropathology

| Parameter | Mouse Model | Treatment Groups | Dosage | Route | Duration | Key Findings |

| Motor Coordination | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | 1 mg/kg dose significantly improved gait and balance on the round beam test.[1] |

| Total α-Synuclein Pathology | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Significant reductions in total α-synuclein immunolabeling in the cortex, hippocampus, and striatum at both doses.[1][7] 5 mg/kg showed greater reductions in the cortex and hippocampus compared to 1 mg/kg.[1][7] |

| Proteinase K-Resistant α-Synuclein | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Significant decreases in proteinase K-resistant α-synuclein in the cortex, hippocampus, and striatum at both doses.[1][8] |

| Dopamine Transporter (DAT) Levels | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Both doses significantly increased striatal DAT immunolabeling, with a trend towards a greater increase at 5 mg/kg.[1] |

| Neuroinflammation (GFAP) | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Both doses significantly decreased GFAP immunolabeling (a marker of astrocyte activation) in the cortex and hippocampus.[1][9] |

Table 2: Pharmacokinetic Profile of this compound in Wildtype Mice

| Parameter | Dosage | Route | Value |

| Time to Max Plasma Concentration (Tmax) | 1 mg/kg & 5 mg/kg | Intraperitoneal | 0.25 - 0.5 hours[1] |

| Time to Max Brain Concentration | 1 mg/kg & 5 mg/kg | Intraperitoneal | 0.5 hours[1] |

| Brain/Plasma Exposure (AUC) Ratio | 1 mg/kg | Intraperitoneal | 0.32[1] |

| Brain/Plasma Exposure (AUC) Ratio | 5 mg/kg | Intraperitoneal | 0.26[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Model and Treatment Administration

-

Animal Model: Line 61 transgenic mice, which overexpress human wild-type α-synuclein. Non-transgenic littermates should be used as controls.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Treatment Groups:

-

Vehicle control (e.g., sterile saline or appropriate vehicle for this compound)

-

This compound 1 mg/kg

-

This compound 5 mg/kg

-

-

Administration:

-

Compound Preparation: this compound should be dissolved in a suitable vehicle. The specific vehicle was not detailed in the provided search results, but common vehicles for in vivo small molecule administration include saline, PBS, or solutions containing DMSO and/or Tween 80. It is crucial to establish the solubility and stability of this compound in the chosen vehicle.

Behavioral Assessment: Round Beam Test

This test assesses motor coordination and balance.

-

Apparatus: An elevated narrow beam.

-

Procedure:

-

Acclimate mice to the testing room.

-

Train mice to traverse the beam to a home cage or neutral platform.

-

During testing, record the time taken to cross the beam and the number of foot slips or falls.

-

A composite score can be generated based on various parameters like postural sway, limb deficits, and tail posture.[1]

-

-

Data Analysis: Compare the performance of treatment groups to the vehicle control group.

Immunohistochemistry for α-Synuclein and Other Markers

This protocol is for the visualization and quantification of protein levels in brain tissue.

-

Tissue Preparation:

-

At the end of the treatment period, euthanize mice and perfuse with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30%).

-

Section the brain using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash sections in a buffer (e.g., PBS).

-

Perform antigen retrieval if necessary.

-

For aggregated α-synuclein, pre-treat sections with proteinase K.[1]

-

Block non-specific binding sites with a blocking solution (e.g., normal serum in PBS with Triton X-100).

-

Incubate with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Total α-synuclein

-

Phosphorylated α-synuclein (e.g., p-Ser129)

-

Dopamine Transporter (DAT)

-

Glial Fibrillary Acidic Protein (GFAP)

-

-

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify the immunolabeling intensity or the area of positive staining in specific brain regions (cortex, hippocampus, striatum) using image analysis software.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Proposed mechanism of action of this compound in Parkinson's disease.

Caption: Experimental workflow for in vivo evaluation of this compound.

References

- 1. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 4. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. neurology.org [neurology.org]

- 7. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Minzasolmin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minzasolmin (also known as UCB0599 and NPT200-11) is a brain-penetrant, small molecule inhibitor of alpha-synuclein (B15492655) (α-syn) misfolding and aggregation.[1][2][3] Aggregation of α-syn is a pathological hallmark of synucleinopathies such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1][2] this compound acts on the early stages of the α-syn aggregation cascade by interacting with membrane-bound oligomers, preventing their conversion into pathological fibrils and promoting their disassembly into monomers.[1][2] Preclinical studies in animal models of Parkinson's disease have demonstrated that this compound can reduce α-syn pathology, decrease neuroinflammation, normalize dopamine (B1211576) transporter (DAT) levels, and improve motor function.[4] These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments to study its effects on α-synuclein aggregation and related cellular pathways.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Synonyms | UCB0599, (R)-NPT200-11 | [5] |

| Molecular Weight | 493.65 g/mol | [6] |

| Mechanism of Action | Inhibitor of alpha-synuclein misfolding and aggregation | [1][3] |

| Target | Membrane-bound alpha-synuclein oligomers | [1][2] |

Table 2: Recommended Solvents for Stock Solution Preparation

| Solvent | Concentration | Notes | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 2.5 mg/mL (≥ 5.87 mM) | Standard solvent for creating high-concentration stock solutions for in vitro use. | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.87 mM) | Formulation for in vivo administration, may be adapted for specific in vitro applications if DMSO toxicity is a concern. | [7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.87 mM) | Alternative in vivo formulation. | [7] |

Table 3: Storage Conditions for this compound Solutions

| Temperature | Duration | Notes | Reference |

| -80°C | 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| -20°C | 1 month | Suitable for short-term storage. | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 4.9365 mg of this compound to 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[7]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months.[7]

Protocol 2: In Vitro Alpha-Synuclein Aggregation Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on α-synuclein aggregation in a neuronal cell line. SH-SY5Y or PC12 cells overexpressing wild-type or mutant α-synuclein are suitable models for this assay.

Materials:

-

SH-SY5Y or PC12 cells stably overexpressing fluorescently-tagged (e.g., EGFP) or untagged α-synuclein.

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics).

-

This compound stock solution (10 mM in DMSO).

-

Vehicle control (DMSO).

-

Optional: An agent to induce α-synuclein aggregation (e.g., staurosporine, rotenone, or pre-formed α-synuclein fibrils).

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Primary antibody against α-synuclein (if using untagged α-syn).

-

Fluorescently-labeled secondary antibody.

-

Nuclear stain (e.g., DAPI or Hoechst).

-

Imaging medium.

Procedure:

-

Cell Seeding: Seed the α-synuclein overexpressing cells onto appropriate culture vessels (e.g., 96-well imaging plates or chamber slides) at a density that allows for optimal growth and visualization.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 100 nM to 10 µM. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (if using an aggregation-inducing agent without this compound).

-

Add the diluted this compound or vehicle control to the cells. Pre-incubation for 24 hours before inducing aggregation is a common practice.[8]

-

-

Induction of Aggregation (Optional): If not relying on spontaneous aggregation due to overexpression, treat the cells with an aggregation-inducing agent according to established protocols.

-

Incubation: Incubate the cells for a period sufficient to allow for α-synuclein aggregation to occur (e.g., 24-72 hours).

-

Fixation and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

If using untagged α-synuclein, incubate with the primary antibody against α-synuclein overnight at 4°C.

-

Wash the cells three times with PBS.

-

If using a primary antibody, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells twice with PBS and add imaging medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number and size of α-synuclein aggregates per cell. Image analysis software can be used to automate this process.

-

Mandatory Visualization

Caption: Experimental workflow for assessing this compound's effect on α-synuclein aggregation.

Caption: Proposed signaling pathway of this compound in neuronal cells.

References

- 1. Clearance of α-Synuclein Oligomeric Intermediates via the Lysosomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Synuclein oligomers and clinical implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. alzforum.org [alzforum.org]

- 5. α-Synuclein Overexpression in PC12 and Chromaffin Cells Impairs Catecholamine Release by Interfering with a Late Step in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MECHANISM OF ALPHA-SYNUCLEIN OLIGOMERIZATION AND MEMBRANE INTERACTION: THEORETICAL APPROACH TO UNSTRUCTURED PROTEINS STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

Application Notes: Evaluating Minzasolmin in α-Synuclein Seeding Assays

Introduction

Alpha-synuclein (B15492655) (α-syn) is a presynaptic protein central to the pathology of synucleinopathies, such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple-system atrophy (MSA).[1][2] A key pathological event in these diseases is the misfolding and aggregation of α-syn into oligomers and fibrils, which form the characteristic Lewy bodies.[3] These aggregated forms can propagate between cells in a prion-like manner, where pathological "seeds" induce the misfolding of native α-syn monomers.[4][5]

Seed Amplification Assays (SAAs), also known as Real-Time Quaking-Induced Conversion (RT-QuIC) or Protein Misfolding Cyclic Amplification (PMCA), leverage this seeding mechanism for the ultrasensitive detection of pathological α-syn aggregates in biological samples.[3][4] These assays are valuable tools for early diagnosis, disease monitoring, and the evaluation of therapeutic candidates.[5]

Minzasolmin (also known as UCB0599 or NPT200-11) is an orally bioavailable, brain-penetrant small molecule developed as an inhibitor of α-syn misfolding.[6][7] It specifically targets the early stages of the aggregation cascade.[7][8] These application notes provide a detailed protocol for utilizing α-synuclein seeding assays to evaluate the inhibitory potential of this compound.

Mechanism of Action of this compound

This compound intervenes at the initial stages of α-syn pathology. It is designed to interact with membrane-bound α-syn, preventing the protein-protein interactions that lead to the formation of toxic oligomers and subsequent fibril growth.[9][10] The molecule helps to displace membrane-bound oligomers, allowing them to revert to their soluble, monomeric form and thereby preventing pathological aggregation.[1][8] This action reduces the pool of potential seeds that can propagate the pathology.[2]

Protocol: α-Synuclein Seed Amplification Assay (SAA) for Inhibitor Screening